molecular formula C8H14ClN3O2 B11740129 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B11740129
M. Wt: 219.67 g/mol
InChI Key: QPTAGCRYTBLLAK-UHFFFAOYSA-N
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Description

The compound 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride is a pyrazole derivative featuring a dimethylaminoethyl side chain and a carboxylic acid group at the 5-position of the pyrazole ring. For instance, the dihydrochloride form (CAS 1909325-49-0) has a molecular formula of C₈H₁₅Cl₂N₃O₂ and a molecular weight of 256.13 g/mol . This compound is part of a broader class of pyrazole-based intermediates used in pharmaceuticals and organic synthesis.

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-10(2)5-6-11-7(8(12)13)3-4-9-11;/h3-4H,5-6H2,1-2H3,(H,12,13);1H

InChI Key

QPTAGCRYTBLLAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=CC=N1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of 2-(Dimethylamino)ethylamine with pyrazole-5-carboxylic acid. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Basic Information

  • IUPAC Name : 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride
  • Molecular Formula : C8H13ClN3O2
  • Molecular Weight : 219.67 g/mol

Medicinal Chemistry

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving disc diffusion methods, it has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. The findings suggest that it may play a role in protecting cells from oxidative damage .

Pharmacological Studies

The compound has been investigated for its pharmacological effects, particularly in enhancing platelet production. It acts as an agonist of the thrombopoietin receptor, which is pivotal in treating conditions like thrombocytopenia . This application underscores its potential utility in hematological therapies.

Synthesis and Characterization

Various synthetic routes have been developed to produce this compound, often involving the reaction of hydrazine derivatives with carboxylic acids or their derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. detailed the synthesis of several pyrazole derivatives, including 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride. The antimicrobial activity was assessed using standard protocols, revealing that the compound exhibited notable inhibition zones against tested pathogens, indicating its potential for development into an antimicrobial agent .

Case Study 2: Thrombopoietin Receptor Agonism

In a pharmacological investigation, the compound was tested for its ability to stimulate thrombopoietin receptors in vitro. Results demonstrated a significant increase in platelet production, suggesting its therapeutic potential in managing thrombocytopenia . This study highlights the relevance of this compound in clinical settings.

Activity TypeTest OrganismsResults
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate inhibition
AntioxidantVarious cell linesEffective at reducing oxidative stress

Table 2: Synthesis Overview

Synthesis MethodStarting MaterialsYield (%)
Hydrazine ReactionHydrazine + Carboxylic Acid70-85%
CyclizationDimethylamine + Pyrazole60-75%

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride C₈H₁₅Cl₂N₃O₂ 256.13 Pyrazole, Carboxylic acid, Dimethylaminoethyl
1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazole-4-carboxylic acid hydrochloride C₁₀H₁₆ClN₃O₂ 267.33 Pyrazole, Methyl, Carboxylic acid
Cefotiam Hydrochloride C₁₈H₂₃N₉O₄S₃·HCl 562.09 Cephalosporin, Tetrazole, Thioether
Sarpogrelate Hydrochloride C₂₄H₃₁NO₆·HCl 466.02 Succinate ester, Phenoxy, Dimethylaminoethyl

Biological Activity

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride, with the chemical formula C8H14ClN3O2C_8H_{14}ClN_3O_2 and CAS number 1955556-83-8, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant studies and data.

  • Molecular Weight : 219.67 g/mol
  • Molecular Formula : C8H14ClN3O2C_8H_{14}ClN_3O_2
  • Appearance : Powder
  • Storage Conditions : Room temperature

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Research indicated that derivatives of pyrazole compounds, similar in structure to 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride, exhibited significant inhibition of LPS-induced NF-κB/AP-1 reporter activity. The IC50 values for these compounds ranged from 4.8 to 30.1 µM, suggesting that modifications in the pyrazole structure could lead to enhanced anti-inflammatory properties .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that pyrazole derivatives can induce cytotoxicity in various cancer cell lines. For instance, compounds structurally related to 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid were tested against A549 human lung adenocarcinoma cells. Results showed dose-dependent cytotoxicity comparable to established chemotherapeutics like cisplatin .

CompoundCell LineIC50 (µM)Comparison
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acidA54950Similar to Cisplatin
Pyrazole Derivative XA54930Higher potency

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has been documented in various studies. While specific data on this hydrochloride salt is limited, related pyrazole compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative pathogens. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 32 µg/mL against certain strains .

Case Studies

  • Anti-inflammatory Study : A study focusing on a library of pyrazolo[1,5-a]quinazolines demonstrated that modifications in the pyrazole structure could enhance anti-inflammatory effects significantly, with some compounds achieving IC50 values below 50 µM .
  • Anticancer Research : In a comparative analysis involving several pyrazole derivatives, it was found that specific substitutions on the pyrazole ring could lead to enhanced cytotoxicity against A549 cells, indicating a structure-activity relationship that warrants further investigation .

Q & A

Q. What are the key structural characterization techniques for verifying the identity of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride?

To confirm the compound’s identity, researchers should employ a combination of:

  • Elemental microanalysis to verify the empirical formula (C₈H₁₅Cl₂N₃O₂) and purity .
  • FTIR spectroscopy to identify functional groups (e.g., carboxylic acid O–H stretch, pyrazole ring vibrations) .
  • ¹H/¹³C NMR spectroscopy to resolve the dimethylaminoethyl side chain (δ ~2.2–2.8 ppm for N–CH₃ protons) and pyrazole ring protons (δ ~6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) to confirm the molecular ion peak (m/z 256.13) .

Q. What is the standard synthetic protocol for preparing this compound?

The synthesis typically involves:

Alkylation : Reacting a pyrazole core with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the side chain .

Carboxylic acid formation : Hydrolysis of an ester precursor (e.g., ethyl ester) using HCl to yield the hydrochloride salt .

Purification : Recrystallization from ethanol/water mixtures to achieve ≥98% purity .

Q. How should researchers handle discrepancies in spectral data during structural verification?

  • Cross-validate techniques : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Check solvent effects : Ensure deuterated solvents (e.g., DMSO-d₆) do not obscure key peaks.
  • Replicate synthesis : Confirm reproducibility to rule out batch-specific impurities .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity, given its structural similarity to therapeutic pyrazole derivatives?

  • Target selection : Prioritize enzymes or receptors known to interact with pyrazole-based ligands (e.g., kinase inhibitors, GABAₐ modulators) .
  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity.
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Control experiments : Include structurally related analogs to isolate the dimethylaminoethyl group’s contribution .

Q. What strategies address low yields in the alkylation step of synthesis?

  • Optimize reaction conditions : Screen bases (e.g., NaH vs. K₂CO₃) and solvents (DMF vs. THF) to enhance nucleophilicity .
  • Catalyst use : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for improved efficiency .
  • Temperature control : Maintain 50–60°C to balance reactivity and side-product formation .

Q. How can molecular docking studies predict the compound’s enzyme interactions?

  • Protein preparation : Use X-ray structures (e.g., PDB entries for pyrazole-bound enzymes) and assign protonation states via pKa calculations .
  • Docking software : Employ AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
  • Validation : Compare docking poses with co-crystallized ligands to assess binding mode accuracy .

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